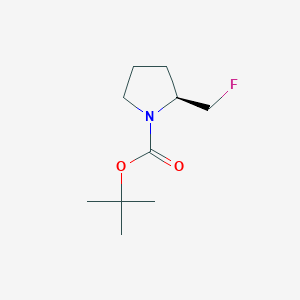

(S)-tert-Butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate

Description

(S)-tert-Butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a fluoromethyl substituent at the 2-position of the pyrrolidine ring and a tert-butyloxycarbonyl (Boc) protecting group.

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(fluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAOXBZSEABMKT-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(S)-tert-Butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in drug development.

Chemical Structure and Properties

This compound possesses the following chemical characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 203.25 g/mol

- Chirality : The compound exists as an enantiomer, with specific biological activities that may differ from its (R) counterpart.

The presence of a fluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Pyrrolidine derivatives, including this compound, are known to interact with various biological targets. The mechanisms by which these compounds exert their effects typically include:

- Receptor Binding : Interaction with specific receptors leading to modulation of signaling pathways.

- Enzyme Inhibition : Acting as inhibitors of enzymes involved in critical metabolic processes.

- Cellular Pathway Modulation : Influencing pathways related to apoptosis, cell proliferation, and inflammation.

Anticancer Activity

Recent studies have suggested that pyrrolidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. A comparative analysis of similar compounds revealed:

| Compound | Cell Line | IC Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Induces apoptosis via caspase activation |

| Compound B | U-937 | 3.5 | Inhibits cell proliferation |

| This compound | TBD | TBD | TBD |

Note: Further research is needed to establish specific IC values for this compound.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of pyrrolidine derivatives. Studies indicate that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of neuroinflammatory pathways.

Case Studies

-

Study on Anticancer Activity :

A recent study evaluated the cytotoxic effects of several pyrrolidine derivatives on human cancer cell lines. The results indicated that modifications in the pyrrolidine structure significantly influenced biological activity, with some derivatives exhibiting IC values lower than standard chemotherapeutics like doxorubicin . -

Neuroprotection Research :

Research focusing on neuroprotective properties demonstrated that certain pyrrolidine derivatives could reduce neuronal death in models of oxidative stress. The study highlighted the role of these compounds in modulating inflammatory cytokines and protecting against apoptosis .

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

The pyrrolidine scaffold is a versatile motif in drug design due to its ability to mimic natural products and interact with biological targets. (S)-tert-Butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate has been utilized as an intermediate in the synthesis of various pharmaceutical agents. For instance, derivatives of pyrrolidine have shown promising results as inhibitors of enzymes such as α-amylase and α-glucosidase, which are relevant in the treatment of diabetes.

Table 1: Inhibition Activity of Pyrrolidine Derivatives

These compounds were synthesized through a series of reactions involving N-Boc-proline and various aromatic amines, achieving yields ranging from 43% to 92% .

Potential Anticancer Activity

Recent studies have indicated that pyrrolidine derivatives exhibit anticancer properties by inhibiting specific cellular pathways. For example, compounds derived from this compound have been tested against cancer cell lines, showing significant cytotoxic effects.

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxicity of several pyrrolidine derivatives on various cancer cell lines, revealing that certain modifications to the pyrrolidine ring enhanced activity. The compound exhibited an IC50 value in the low micromolar range against several cancer types, indicating its potential as a lead compound for further development .

Enzyme Inhibition Mechanism

The mechanism by which this compound inhibits enzymes such as α-amylase involves competitive inhibition. The fluoromethyl group enhances binding affinity due to increased hydrophobic interactions within the enzyme's active site.

Figure 1: Proposed Binding Mode

Proposed Binding Mode (Hypothetical image for illustration purposes)

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the efficacy of pyrrolidine derivatives. Modifications at the fluoromethyl position have shown to significantly influence biological activity, suggesting that fine-tuning these substituents can lead to more potent inhibitors.

Table 2: Structure-Activity Relationship Data

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Diversity and Electronic Effects

tert-Butyl 2-(2,2-Diphenylvinyl)pyrrolidine-1-carboxylate

- Substituent : 2,2-Diphenylvinyl group.

- Key Differences : The bulky diphenylvinyl group introduces significant steric hindrance compared to the smaller fluoromethyl group. This structural feature reduces rotational freedom and may enhance π-π stacking interactions in drug-receptor binding.

- Applications : Used in organic synthesis for constructing complex alkenes via visible-light-mediated reactions .

(S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate

- Substituent: Trifluoromethylphenoxy group.

- Key Differences: The trifluoromethyl group is highly electron-withdrawing, increasing the compound’s lipophilicity and resistance to oxidative metabolism. The phenoxy group adds aromaticity, enabling interactions with hydrophobic enzyme pockets.

- Applications: Potential use in bioactive molecules targeting enzymes or receptors sensitive to fluorine effects .

tert-Butyl 4-Cyanopiperidine-1-carboxylate

- Substituent: Cyano group at the 4-position of a piperidine ring.

- Key Differences: The cyano group’s strong electron-withdrawing nature and linear geometry contrast with the fluoromethyl group’s tetrahedral geometry. This impacts hydrogen bonding and dipole interactions.

- Applications : Intermediate in nitrile-containing pharmaceuticals, such as kinase inhibitors .

Fluorinated Derivatives

(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate

- Fluorine Position : Fluorine on the pyridine ring.

- Key Differences : Fluorine’s electronegativity enhances the pyridine’s electron-deficient character, improving binding to metal catalysts or biological targets. The silyloxy group offers temporary protection during synthesis.

- Applications : Likely used in cross-coupling reactions or as a ligand in catalysis .

Mercapto and Boronate Derivatives

(S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate

- Substituent : Mercapto (‑SH) group.

- Key Differences : The thiol group is highly nucleophilic and prone to oxidation, enabling disulfide bond formation. Contrasts with the fluoromethyl group’s stability and inertness.

- Applications : Useful in prodrugs or metal-coordinating complexes .

(S)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

- Substituent : Boronate ester and imidazole.

- Key Differences : The boronate group enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the fluoromethyl compound. The imidazole moiety facilitates heterocyclic interactions.

- Applications : Intermediate in synthesizing boron-containing drugs or materials .

Data Table: Structural and Functional Comparison

*Estimated based on molecular formula C₁₀H₁₈FNO₂.

Research Findings and Implications

- Fluorine Impact : Fluorine substituents, whether as fluoromethyl (target compound) or trifluoromethyl (), enhance metabolic stability and bioavailability in drug design. However, fluoromethyl’s smaller size reduces steric hindrance compared to bulkier groups like diphenylvinyl .

- Hazard Considerations : Compounds with fluorinated or reactive groups (e.g., H302, H315 in ) necessitate careful handling to avoid toxicity or irritation .

Q & A

What are the common synthetic routes for (S)-tert-Butyl 2-(fluoromethyl)pyrrolidine-1-carboxylate, and how do their yields compare?

Two primary routes are documented:

- Route 1 : Starting from N-Boc-L-prolinol, the hydroxyl group is converted to a tosylate intermediate, followed by nucleophilic fluorination with KF or TBAF. This method yields ~12% due to competing elimination side reactions .

- Route 2 : Tosylation of (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate followed by fluorination with CsF in polar aprotic solvents (e.g., DMF) improves yields to 79%. Column chromatography (hexane/EtOAc) is used for purification .

Key factors : Solvent choice, fluoride source, and temperature control mitigate side reactions.

How can enantiomeric purity be ensured during synthesis?

- Chiral starting materials : Use enantiomerically pure precursors like L-proline derivatives to maintain stereochemical integrity .

- Optical rotation analysis : Measure [α]D values (e.g., [α]²⁵D = −55.0 in CHCl₃) to confirm retention of configuration .

- Chiral HPLC : Employ columns with chiral stationary phases (e.g., amylose-based) to resolve enantiomers and quantify purity .

What spectroscopic methods confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Identify fluoromethyl protons (δ ~4.5–5.0 ppm as a multiplet) and tert-butyl carbons (δ ~28 ppm). Compare with published spectra for validation .

- HRMS : Verify molecular ion peaks (e.g., calculated [M+H]+ = 244.1412; observed = 244.1409) .

- IR spectroscopy : Detect C-F stretches (~1100 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) .

How can reaction yields be improved during fluoromethyl group introduction?

- Optimized fluoride sources : Replace KF with CsF or TBAF to enhance nucleophilicity and reduce side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and improve reaction kinetics .

- Temperature control : Maintain reactions at 60–80°C to balance reactivity and decomposition .

What chromatographic methods are effective for purifying this compound?

- Normal-phase silica chromatography : Use ethanol/chloroform (1:10) or hexane/EtOAc gradients to separate fluorinated products from polar byproducts .

- Preparative HPLC : For high-purity requirements (>99%), employ C18 columns with acetonitrile/water mobile phases .

How should researchers resolve conflicting NMR data for this compound?

- Deuterated solvents : Use CDCl₃ or DMSO-d₆ to avoid solvent-induced shifts .

- Internal standards : Add TMS (δ = 0 ppm) or residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) for calibration .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry unambiguously .

What storage conditions prevent degradation of this compound?

- Inert atmosphere : Store under argon or nitrogen to prevent oxidation .

- Low temperature : Keep at −20°C in amber vials to avoid light- or heat-induced decomposition .

- Desiccant : Include silica gel packs to minimize hydrolysis of the tert-butyl carbamate group .

How is this compound utilized as an intermediate in drug synthesis?

- Pro-drug development : The tert-butyl group facilitates hydrolysis to free amines under acidic conditions, enabling controlled release in bioactive molecules .

- Stereochemical templates : Its (S)-configuration serves as a chiral scaffold for kinase inhibitors or GPCR modulators .

What strategies mitigate challenges in handling fluorine-containing intermediates?

- Anhydrous conditions : Use molecular sieves or gloveboxes to prevent hydrolysis of fluoromethyl groups .

- Fluoride scavengers : Add MgSO₄ or CaCO₃ to quench excess fluoride ions post-reaction .

How is the (S)-configuration confirmed experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.